REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:15]=[CH:14][C:8]2[O:9][C:10]([F:13])([F:12])[O:11][C:7]=2[CH:6]=1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[F:13][C:10]1([F:12])[O:9][C:8]2[CH:14]=[CH:15][C:5]([CH2:3][OH:2])=[CH:6][C:7]=2[O:11]1 |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC2=C(OC(O2)(F)F)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered
|
Type
|
WASH
|
Details
|
washed with THF
|
Type
|
CUSTOM
|
Details
|
The combined filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(OC2=C(O1)C=CC(=C2)CO)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 38 mmol | |
AMOUNT: MASS | 7.2 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |